molecular formula C19H21ClN2O4S B2614873 5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide CAS No. 312504-70-4

5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide

Katalognummer B2614873
CAS-Nummer: 312504-70-4
Molekulargewicht: 408.9
InChI-Schlüssel: ISKVRBXOZCATCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide” is a heterocyclic compound . It is mentioned in the context of piperazine derivatives as MAGL inhibitors, which are useful for therapy or prophylaxis in mammals . These inhibitors are particularly relevant for the treatment or prophylaxis of neuroinflammation, neurodegenerative diseases, pain, cancer, mental disorders, multiple sclerosis, Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, and traumatic brain injury .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

5-(Azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide is a compound of interest in the synthesis of pharmaceutically active compounds. Its structure is related to substituted 10,11-dihydro-5H-dibenz[b,f]azepines, which are key synthons in the syntheses of various pharmaceutically active compounds such as imipramine, chlorimipramine, and desimipramine analogues. A facile synthesis route for substituted 10,11-dihydro-5H-dibenz[b,f]azepines involves starting from commercially available 2-bromotoluenes or 2-nitrotoluenes, leading to a series of reactions that yield the desired compounds in moderate to good yields (Jørgensen et al., 1999).

Anticancer Activities

Research into the derivatives of 1,4-naphthoquinone, which shares structural features with 5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide, has shown that these compounds possess potent cytotoxic activities against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. Certain compounds demonstrated remarkable cytotoxic activity, indicating the potential of these derivatives as anticancer agents. These findings suggest that modifications of the benzamide structure, such as in 5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide, could lead to the development of new anticancer drugs (Ravichandiran et al., 2019).

Antimicrobial and Antifungal Properties

Several studies have focused on the synthesis and evaluation of novel benzofuran and thiazole derivatives for their antimicrobial and antifungal activities. These compounds, which are structurally related to 5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide, have shown promising antibacterial and antifungal properties against a variety of pathogenic strains. The antimicrobial activity is attributed to the unique structural features of these compounds, suggesting that further exploration of similar structures could yield new antimicrobial agents (Shankar et al., 2016; Narayana et al., 2004).

Photoregulated Release of Pharmaceuticals

The development of photoresponsive molecularly imprinted hydrogels, incorporating azobenzene-containing functional monomers, demonstrates the potential for photoregulated release and uptake of pharmaceuticals in aqueous media. This technology can be applied to drugs structurally similar to 5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide, allowing for controlled drug release triggered by light. This innovative approach opens new avenues in drug delivery systems, especially for drugs requiring precise control over their release profiles (Gong et al., 2008).

Eigenschaften

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c20-18-9-8-16(27(25,26)22-10-3-1-2-4-11-22)13-17(18)19(24)21-14-6-5-7-15(23)12-14/h5-9,12-13,23H,1-4,10-11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKVRBXOZCATCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.